molecular formula C14H11NO2S B1202731 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-09-7

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No. B1202731
CAS RN: 333312-09-7
M. Wt: 257.31 g/mol
InChI Key: YYTLACIFLNWFLC-UHFFFAOYSA-N
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Description

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . It belongs to the class of quinoline derivatives and exhibits interesting properties that make it relevant for proteomics research applications .


Synthesis Analysis

The synthesis of this compound involves several steps, which have been detailed in scientific literature. One such study established the spectral characterization of the compound using techniques such as 1H NMR, 13C NMR, COSY, HSQC, HMBC, HRMS, IR , and melting point analysis . The synthetic route likely includes thienoquinoline precursors and specific functional group modifications.


Molecular Structure Analysis

The molecular structure of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid consists of a quinoline core with additional substitutions. The 5,8-dimethyl groups are positioned on the quinoline ring, and the carboxylic acid functional group is attached at the 2-position . The thieno ring introduces additional heteroatoms, contributing to its unique properties .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Inhibition of Oxidation in Rat Liver Mitochondria

Quinaldic acid, also referred to as quinoline-2-carboxylic acid, inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests potential applications in the study of metabolic processes and the development of treatments for metabolic disorders.

Microwave-Assisted Preparation of Substituted Anilides

Microwave-assisted preparation of substituted anilides of quinaldic acid has been reported . This method could be useful in the synthesis of various pharmaceutical compounds, as anilides are common structural motifs in many drugs.

Construction of Heterocyclic Compounds

Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .

Potential Apoptosis Inducer

Some quinoline derivatives have shown potential in inducing apoptosis in certain cell lines . This suggests potential applications in cancer research and treatment, as the induction of apoptosis in cancer cells is a common strategy in anticancer therapies.

properties

IUPAC Name

5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTLACIFLNWFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357727
Record name BAS 02137208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

CAS RN

333312-09-7
Record name BAS 02137208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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